Comparison of Predicted Physicochemical Properties: 2-Methyl vs. Unsubstituted Core
The 2-methyl substitution in 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 53902-81-1) is predicted to increase lipophilicity relative to the unsubstituted pyrazolo[1,5-b]pyridazine-3-carboxylic acid core. Specifically, the target compound exhibits a calculated LogP of 1.61 , whereas the unsubstituted analog (CAS 933717-66-9) is predicted to have a lower LogP. This difference in lipophilicity is expected to influence membrane permeability and overall pharmacokinetic behavior [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.61 |
| Comparator Or Baseline | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (unsubstituted core): Predicted LogP < 1.61 |
| Quantified Difference | Target compound has higher predicted lipophilicity |
| Conditions | In silico prediction (Hit2Lead database) |
Why This Matters
This difference in predicted lipophilicity can inform the selection of this compound for library design where increased membrane permeability is desired, or conversely, it may be less suitable for applications requiring high aqueous solubility.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
